molecular formula C16H11Cl3N4OS2 B11080280 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B11080280
M. Wt: 445.8 g/mol
InChI Key: LFHXXTKWCVWRBD-UHFFFAOYSA-N
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Description

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide stands out due to its specific structural features, such as the presence of the anilino group and the trichlorophenyl moiety

Properties

Molecular Formula

C16H11Cl3N4OS2

Molecular Weight

445.8 g/mol

IUPAC Name

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C16H11Cl3N4OS2/c17-9-6-11(18)14(12(19)7-9)21-13(24)8-25-16-23-22-15(26-16)20-10-4-2-1-3-5-10/h1-7H,8H2,(H,20,22)(H,21,24)

InChI Key

LFHXXTKWCVWRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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